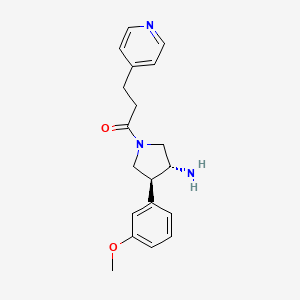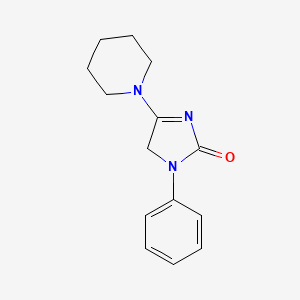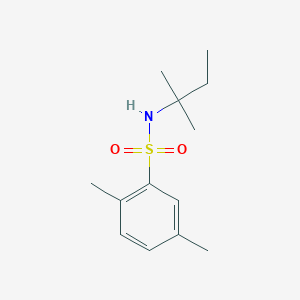
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and other diseases. It is also believed to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is its potential application in the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine. One area of focus is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of focus is the study of its mechanism of action, which may lead to the development of more effective treatments for cancer and other diseases. In addition, further research is needed to determine the potential side effects and toxicity of the compound.
Métodos De Síntesis
The synthesis of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a complex process that involves several steps. One of the most commonly used methods is the solid-phase synthesis method, which involves the use of a resin-bound intermediate. The intermediate is then subjected to a series of chemical reactions to yield the final product.
Aplicaciones Científicas De Investigación
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine has been extensively studied for its potential application in the treatment of various diseases. It has been found to be effective in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-16-4-2-3-15(11-16)17-12-22(13-18(17)20)19(23)6-5-14-7-9-21-10-8-14/h2-4,7-11,17-18H,5-6,12-13,20H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIMQKBYFZBDNE-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)


![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)


